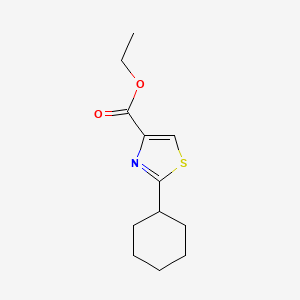

Ethyl 2-cyclohexylthiazole-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

923605-07-6 |

|---|---|

Molecular Formula |

C12H17NO2S |

Molecular Weight |

239.34 g/mol |

IUPAC Name |

ethyl 2-cyclohexyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H17NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |

InChI Key |

VACXECRSMZAFLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Cyclohexylthiazole 4 Carboxylate

Classical and Contemporary Synthetic Routes to the Thiazole (B1198619) Core

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry. Classical methods, particularly the Hantzsch thiazole synthesis, remain highly relevant, while modern techniques provide alternative pathways with improved efficiency and environmental considerations.

The most prominent and widely utilized method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. wikipedia.orgresearchgate.net This approach is versatile, allowing for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring.

A direct and efficient synthesis of Ethyl 2-cyclohexylthiazole-4-carboxylate is achieved through the reaction of Cyclohexanecarbothioic acid amide with Ethyl 3-bromopyruvate. google.com This reaction is a classic example of the Hantzsch synthesis. The thioamide (Cyclohexanecarbothioic acid amide) acts as the nucleophile, providing the S-C-N fragment, while the α-haloester (Ethyl 3-bromopyruvate) provides the C-C-O fragment.

The reaction proceeds via initial nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine atom in Ethyl 3-bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. A specific documented procedure involves heating a solution of the two reactants in a solvent such as tetrahydrofuran (THF) to reflux to yield the final product. google.com

Reaction Scheme:

Reactant 1: Cyclohexanecarbothioic acid amide

Reactant 2: Ethyl 3-bromopyruvate

Solvent: Tetrahydrofuran (THF)

Condition: Reflux

Product: this compound

The Hantzsch synthesis can be adapted using various thiourea (B124793) derivatives in place of a simple thioamide. This variation is a powerful tool for producing 2-aminothiazole (B372263) derivatives, which can then be further modified. researchgate.netacs.org When thiourea or its N-substituted derivatives react with Ethyl 3-bromopyruvate, the resulting products are ethyl 2-aminothiazole-4-carboxylates.

While this does not directly yield the 2-cyclohexyl derivative, it provides a key intermediate. The 2-amino group can be subsequently converted to the desired cyclohexyl group through multi-step synthetic sequences, such as diazotization followed by a Sandmeyer-type reaction or other cross-coupling methods. This two-step approach enhances the modularity of the synthesis, allowing for diverse functionalities to be introduced at the 2-position.

| Reactant 1 | Reactant 2 | Product Type |

| Thiourea | Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate |

| N-Alkylthiourea | Ethyl bromopyruvate | Ethyl 2-(alkylamino)thiazole-4-carboxylate |

| N,N-Dialkylthiourea | Ethyl bromopyruvate | Ethyl 2-(dialkylamino)thiazole-4-carboxylate |

| N-Arylthiourea | Ethyl bromopyruvate | Ethyl 2-(arylamino)thiazole-4-carboxylate |

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient formation of C-C bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of heterocyclic rings, including thiazoles. organic-chemistry.orgresearchgate.net These methods typically involve the direct C-H functionalization of a pre-formed thiazole ring, offering a more convergent and atom-economical approach compared to building the substituted ring from acyclic precursors.

For the synthesis of this compound, this strategy could involve starting with Ethyl thiazole-4-carboxylate and introducing the cyclohexyl group at the 2-position via a palladium-catalyzed C-H activation/coupling reaction. acs.org Ligand-free palladium acetate (Pd(OAc)₂) has been shown to be an effective catalyst for the direct arylation of thiazoles, and similar conditions could be adapted for alkylation. organic-chemistry.org These reactions often require an oxidant and a suitable base.

Key Features of Palladium-Catalyzed Thiazole Functionalization:

Catalysts: Typically Pd(OAc)₂ or other Pd(II) sources. organic-chemistry.org

Reaction Type: Direct C-H activation/arylation or alkylation.

Selectivity: The C5 position is often the primary site for electrophilic substitution and C-H functionalization, though conditions can be tuned to target the C2 position.

Advantages: High efficiency, good functional group tolerance, and reduced production of waste compared to traditional methods. organic-chemistry.org

| Catalyst System | Coupling Partner | Target Position | Reference |

| Pd(OAc)₂ (ligand-free) | Aryl bromides | C5 | organic-chemistry.org |

| Pd(TFA)₂ / AgOAc | Aryl iodides | C2 (with directing groups) | acs.org |

| Pd(OAc)₂ / Ag₂O | Iodoarenes | C2 | chemrxiv.org |

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods. researchgate.net This approach uses electrical current to drive chemical reactions, often avoiding the need for harsh reagents, catalysts, or extreme temperatures. The electrochemical synthesis of thiazoles can be achieved through the oxidative cyclization of suitable precursors.

For instance, thiazole derivatives can be synthesized electrochemically in undivided cells using simple graphite electrodes at room temperature. researchgate.net One general approach involves the electrooxidation of compounds like hydroquinones in the presence of a nucleophile such as rhodanine, leading to the formation of new thiazole derivatives. researchgate.net Another electrochemical method involves the oxidation of 2,5-dihydrothiazolines, mediated by redox catalysts, to form the aromatic thiazole ring. researchgate.net A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas has also been reported, demonstrating the versatility of this technique. researchgate.net

Advantages of Electrochemical Synthesis:

Mild Conditions: Reactions are often performed at room temperature and ambient pressure.

Sustainability: Reduces the need for chemical oxidants and catalysts, minimizing waste.

High Yields: Good to excellent yields have been reported for various thiazole derivatives. researchgate.net

Safety: Avoids the handling of hazardous and toxic reagents.

Cyclization Reactions Utilizing α-Haloketones/Esters and Thioamides/Thioureas

Advanced Synthetic Strategies

Beyond classical cyclizations and C-H functionalization, other advanced strategies offer efficient pathways to functionalized thiazoles. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are particularly noteworthy. An efficient four-component reaction for the synthesis of ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates has been described, involving the combination of acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium thiocyanate. researchgate.net Such one-pot procedures are highly efficient, reducing reaction time, cost, and waste generation by minimizing intermediate isolation and purification steps.

Another advanced approach involves the synthesis and cyclization of more complex precursors. For example, α-aminoketones can be reacted with ethyl oxalyl monochloride, and the resulting intermediate can be cyclized using phosphorus pentasulfide to furnish a thiazole-2-carboxylic acid ethyl ester. nih.gov These methods provide alternative routes that can be advantageous depending on the availability of starting materials and the desired substitution pattern on the final thiazole product.

Stereoselective and Enantioselective Synthesis

Achieving stereocontrol in the synthesis of this compound, which possesses a chiral center if the cyclohexyl ring is substituted or if the molecule is part of a larger chiral structure, necessitates the use of methodologies that can direct the formation of a specific stereoisomer.

One of the most direct approaches to obtaining an enantiomerically enriched product is to start the synthesis with a chiral precursor that already contains the desired stereochemistry. This can be achieved by utilizing either a chiral thioamide or a chiral α-haloester.

For instance, a chiral cyclohexanecarbothioamide could be prepared from a chiral cyclohexylamine. The stereocenter on the cyclohexyl ring would be carried through the Hantzsch cyclization to yield the corresponding enantiomerically enriched thiazole derivative. The reaction of a chiral non-racemic thioamide with ethyl bromopyruvate would proceed to form the target molecule with the chirality dictated by the starting material.

Alternatively, the synthesis could employ a chiral α-halocarbonyl compound. While ethyl bromopyruvate itself is achiral, a chiral variant could be synthesized and used. The reaction of such a chiral building block with cyclohexanecarbothioamide would lead to the formation of a specific stereoisomer of the final product. The use of chiral auxiliaries attached to the starting materials can also induce stereoselectivity. For example, a chiral auxiliary attached to the ester group of the bromopyruvate could direct the approach of the thioamide, leading to a diastereoselective cyclization. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound.

Table 1: Hypothetical Stereoselective Synthesis via Chiral Starting Materials

| Chiral Starting Material | Reaction Partner | Expected Outcome |

|---|---|---|

| (R)-Cyclohexanecarbothioamide | Ethyl bromopyruvate | Predominantly (R)-Ethyl 2-cyclohexylthiazole-4-carboxylate |

| (S)-Cyclohexanecarbothioamide | Ethyl bromopyruvate | Predominantly (S)-Ethyl 2-cyclohexylthiazole-4-carboxylate |

Note: This table is illustrative and based on established principles of asymmetric synthesis.

When a stereoselective synthesis is not employed, a racemic mixture of the target compound is often the result. In such cases, resolution techniques can be applied to separate the enantiomers. A common method involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent.

For this compound, the ester functionality provides a convenient handle for this purpose. The racemic ester can be hydrolyzed to the corresponding racemic carboxylic acid. This racemic acid can then be reacted with a chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, to form a mixture of diastereomeric salts. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent can be removed by treatment with an acid to regenerate the individual enantiomers of the carboxylic acid. Finally, esterification of the enantiomerically pure acids would yield the desired (R)- or (S)-ethyl 2-cyclohexylthiazole-4-carboxylate.

Another approach is chromatographic separation of the diastereomers. After derivatization with a chiral auxiliary, the resulting diastereomers can be separated using standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC), as their different spatial arrangements lead to different interactions with the stationary phase.

Table 2: Illustrative Diastereomeric Resolution Process

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Hydrolysis of racemic this compound | To obtain the racemic carboxylic acid |

| 2 | Reaction with a chiral amine (e.g., (R)-α-phenylethylamine) | Formation of a mixture of diastereomeric salts |

| 3 | Fractional crystallization or chromatography | Separation of the diastereomeric salts |

| 4 | Acid treatment of the separated diastereomers | Removal of the chiral resolving agent to yield enantiopure acids |

Note: This table outlines a classical resolution strategy.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the Hantzsch thiazole synthesis is highly dependent on the reaction conditions. For a sterically demanding substrate like cyclohexanecarbothioamide, optimizing these parameters is crucial to achieve a high yield and selectivity for this compound.

Key parameters that can be varied include the choice of solvent, reaction temperature, and the use of a catalyst. The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar protic solvents like ethanol (B145695) are commonly used for Hantzsch synthesis. The temperature of the reaction affects the rate of both the desired cyclization and potential side reactions. A systematic study of the temperature profile can identify the optimal balance for maximizing the yield of the target compound.

The use of catalysts can significantly enhance the reaction rate and, in some cases, the selectivity. While the traditional Hantzsch synthesis is often performed without a catalyst, various catalysts such as solid-supported acids or bases have been shown to improve the efficiency of thiazole formation for other substrates. For instance, a mild acid catalyst can facilitate the dehydration step of the reaction, while a base can promote the initial nucleophilic attack of the thioamide.

Table 3: Optimization of Reaction Conditions for a Generic Hantzsch Thiazole Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | Reflux | 6 | 65 |

| 2 | Acetonitrile | None | Reflux | 6 | 58 |

| 3 | DMF | None | 100 | 4 | 72 |

| 4 | Ethanol | p-Toluenesulfonic acid | Reflux | 4 | 75 |

| 5 | Ethanol | Piperidine | Reflux | 5 | 70 |

Note: This data is representative of typical optimization studies for Hantzsch-type reactions and serves as a guide for the synthesis of the title compound.

By systematically varying these conditions, an optimized protocol for the synthesis of this compound can be developed to ensure high yields and purity, which is particularly important when dealing with sterically hindered substrates.

Derivatization and Analogue Synthesis of Ethyl 2 Cyclohexylthiazole 4 Carboxylate

Modifications at the Thiazole (B1198619) C-2 Position

The C-2 position of the thiazole ring is particularly susceptible to substitution, making it a prime target for introducing a wide range of functional groups. The electron-deficient nature of this carbon atom facilitates various synthetic transformations. researchgate.net

The introduction of amino groups at the C-2 position is a common and versatile modification. A foundational method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.comchemicalbook.com In the context of the target scaffold, a synthetic precursor such as ethyl 2-bromo-3-oxobutanoate could react with cyclohexylthiourea to form the core structure.

Further derivatization of the 2-amino group allows for the introduction of various substituents. For instance, the primary amine can be acylated, alkylated, or used as a nucleophile in condensation reactions to generate a diverse library of analogues. nih.govijpsr.com

A general synthetic route is outlined below:

Step 1: Reaction of an appropriate α-halocarbonyl compound (e.g., ethyl bromopyruvate) with a substituted thiourea (e.g., N-cyclohexylthiourea). chemicalbook.comprepchem.com

Step 2: The resulting 2-aminothiazole derivative can then undergo further reactions, such as N-alkylation or N-acylation, to introduce additional diversity.

| Reactant A (Thioamide Source) | Reactant B (α-Halocarbonyl Source) | Resulting Moiety at C-2 |

|---|---|---|

| Thiourea | Ethyl bromopyruvate | Amino |

| N-Methylthiourea | Ethyl bromopyruvate | Methylamino |

| N-Phenylthiourea | Ethyl bromopyruvate | Phenylamino |

The incorporation of sulfamoyl (sulfonamide) and phenoxy groups at the C-2 position can significantly alter the electronic and steric properties of the molecule.

Sulfamoyl Substituents: Sulfonamide moieties can be introduced onto a pre-existing 2-aminothiazole scaffold. This is typically achieved through the reaction of the 2-amino group with a sulfonyl chloride in the presence of a base like sodium acetate. nih.gov This synthetic route provides a straightforward method for attaching various substituted aryl or alkyl sulfonyl groups. iaea.org

Phenoxy Substituents: To introduce a phenoxy group, a common strategy involves the nucleophilic substitution of a leaving group at the C-2 position. For example, a 2-halothiazole derivative can react with a substituted phenol (B47542) in the presence of a base. An alternative approach involves synthesizing a 2-chloro-N-(thiazol-2-yl) acetamide (B32628) intermediate, which can then be condensed with various phenols. ijpsr.com This method allows for the linkage of a phenoxy group through an acetamide bridge.

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in medicinal chemistry. The 1,2,3-triazole ring is a popular choice for hybridization due to its stability, synthetic accessibility, and ability to engage in hydrogen bonding. nih.gov

The most prominent method for synthesizing thiazole-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". nih.govbohrium.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linker between the thiazole core and another molecule. researchgate.net

The general synthetic strategy involves:

Functionalizing either the thiazole scaffold or the desired coupling partner with a terminal alkyne.

Functionalizing the other reaction partner with an azide (B81097) group.

Reacting the two components in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the triazole-linked hybrid. arkat-usa.org

| Component | Function | Example |

|---|---|---|

| Alkyne-functionalized molecule | One half of the cycloaddition | Propargyl-substituted thiazole |

| Azide-functionalized molecule | Other half of the cycloaddition | Benzyl azide |

| Copper(II) Sulfate (CuSO₄) | Catalyst precursor | - |

| Sodium Ascorbate | Reducing agent (reduces Cu(II) to Cu(I)) | - |

Direct C-H functionalization has emerged as a powerful tool for introducing alkyl and aryl groups onto heterocyclic rings, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed cross-coupling reactions are particularly effective for the direct arylation of the thiazole C-2 position. rsc.org

These reactions typically involve treating the thiazole substrate with an aryl halide (e.g., aryl iodide or bromide) in the presence of a palladium catalyst and often a copper co-catalyst. researchgate.netrsc.org The choice of ligands and bases can influence the regioselectivity of the arylation, but conditions have been developed to favor substitution at the C-2 position. nih.gov This method provides a streamlined approach to synthesizing 2-arylthiazole derivatives. researchgate.netresearchgate.netut.ac.ir

For alkyl substitutions, traditional methods often rely on the coupling of a 2-halothiazole with an organometallic reagent (e.g., Grignard or organozinc reagents) in the presence of a suitable catalyst.

Modifications at the Carboxylate Group (C-4 Position)

The ethyl ester at the C-4 position offers a reliable handle for derivatization, most commonly through reactions involving the carbonyl group.

Converting the C-4 ethyl ester into a diverse range of amides is a primary strategy for analogue synthesis. While the ester can be directly aminated with certain amines under harsh conditions, a more common and versatile approach involves a two-step process:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide (B78521) or lithium hydroxide).

Amide Coupling: The resulting thiazole-4-carboxylic acid is then coupled with a primary or secondary amine to form the desired amide bond.

A wide variety of coupling reagents have been developed to facilitate this transformation, especially for challenging substrates like electron-deficient amines or sterically hindered compounds. rsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Commonly used coupling reagents and systems include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.gov

Phosphonium Salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). researchgate.net

Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net

The choice of reagent, solvent, and base (e.g., Diisopropylethylamine - DIPEA) can be optimized to achieve high yields and minimize side reactions. rsc.orgnih.gov

| Reagent Class | Abbreviation | Full Name | Common Additive/Base |

|---|---|---|---|

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA |

| Uronium/Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA |

Table of Compounds Mentioned

| Compound Name |

|---|

| Ethyl 2-cyclohexylthiazole-4-carboxylate |

| Ethyl 2-bromo-3-oxobutanoate |

| Cyclohexylthiourea |

| Ethyl bromopyruvate |

| Thiourea |

| N-Methylthiourea |

| N-Phenylthiourea |

| Sodium acetate |

| 2-chloro-N-(thiazol-2-yl) acetamide |

| Copper(II) Sulfate (CuSO₄) |

| Sodium ascorbate |

| Benzyl azide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Diisopropylethylamine (DIPEA) |

| 4-Dimethylaminopyridine (B28879) (DMAP) |

Hydrolysis and Esterification Transformations

The journey from this compound to its diverse analogues primarily involves two key chemical steps: the hydrolysis of the ethyl ester to its corresponding carboxylic acid, followed by the esterification of this acid with a range of alcohols.

Hydrolysis of this compound

The initial step in the derivatization process is the hydrolysis of the parent compound, this compound, to yield 2-cyclohexylthiazole-4-carboxylic acid. This transformation is typically achieved through base-catalyzed hydrolysis. A common laboratory-scale procedure involves refluxing the ethyl ester in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system like a mixture of ethanol (B145695) and water.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the solvent to form ethanol. Acidification of the reaction mixture after completion of the reaction protonates the carboxylate salt, leading to the precipitation of the desired 2-cyclohexylthiazole-4-carboxylic acid. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

| Reactant | Reagents | Solvent | Conditions | Product | Yield (%) |

| This compound | Sodium Hydroxide | Ethanol/Water | Reflux | 2-Cyclohexylthiazole-4-carboxylic acid | ~90-95 |

Esterification of 2-Cyclohexylthiazole-4-carboxylic acid

With the 2-cyclohexylthiazole-4-carboxylic acid in hand, a variety of novel ester analogues can be synthesized through esterification. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed. orgsyn.org This method facilitates the formation of an activated carboxylic acid derivative in situ, which then readily reacts with the alcohol. orgsyn.org

The choice of alcohol dictates the nature of the resulting ester, allowing for the synthesis of a library of compounds with varying alkyl or aryl side chains. For instance, using methanol, propanol, or isopropanol (B130326) would yield the corresponding methyl, propyl, or isopropyl esters of 2-cyclohexylthiazole-4-carboxylic acid.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Yield (%) |

| 2-Cyclohexylthiazole-4-carboxylic acid | Methanol | H₂SO₄ (catalytic) | Reflux | Mthis compound | High |

| 2-Cyclohexylthiazole-4-carboxylic acid | Propanol | H₂SO₄ (catalytic) | Reflux | Propyl 2-cyclohexylthiazole-4-carboxylate | High |

| 2-Cyclohexylthiazole-4-carboxylic acid | Isopropanol | DCC/DMAP | Room Temperature | Isopropyl 2-cyclohexylthiazole-4-carboxylate | Good to High |

Structural Elucidation of Novel Derivatives

The unambiguous determination of the structures of the newly synthesized derivatives is paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework of the synthesized esters.

In the ¹H NMR spectrum of a typical derivative, such as mthis compound, characteristic signals would be observed. The protons of the cyclohexyl group would appear as a series of multiplets in the upfield region. The thiazole ring proton would resonate as a singlet in the aromatic region. The protons of the newly introduced methyl ester group would also appear as a sharp singlet. The chemical shift and splitting pattern of the protons of the alkyl chain of the ester are diagnostic for the specific alcohol used in the esterification.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical Mthis compound:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiazole-H | ~8.1 (s, 1H) | - |

| -OCH₃ | ~3.9 (s, 3H) | ~52 |

| Cyclohexyl-CH | ~3.1 (m, 1H) | ~40 |

| Cyclohexyl-CH₂ | ~1.2-2.0 (m, 10H) | ~25-33 |

| C=O | - | ~162 |

| Thiazole-C2 | - | ~170 |

| Thiazole-C4 | - | ~125 |

| Thiazole-C5 | - | ~148 |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the novel derivatives and to gain insights into their fragmentation patterns, which can further confirm their structure. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the alkoxy group from the ester, providing further structural evidence.

For instance, the mass spectrum of propyl 2-cyclohexylthiazole-4-carboxylate would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would involve the loss of the propoxy radical or the propyl group, leading to characteristic fragment ions.

By combining the data from these spectroscopic methods, the precise chemical structure of each newly synthesized derivative of this compound can be confidently established.

Structure Activity Relationship Sar Studies of Ethyl 2 Cyclohexylthiazole 4 Carboxylate and Its Analogues

Systematic Variation of the Cyclohexyl Moiety and Its Impact on Bioactivity

Stereochemical Considerations and Conformational Analysis

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. researchgate.netsapub.org Substituents on the ring can adopt either axial or equatorial positions, and the equilibrium between these is a critical factor in determining the molecule's three-dimensional shape and, consequently, its binding affinity to a receptor. For 2-cyclohexylthiazole derivatives, the orientation of the thiazole (B1198619) ring relative to the cyclohexyl moiety can profoundly impact biological activity. Computational modeling and conformational analysis are employed to predict the most stable conformations and to understand how different stereoisomers might interact differently with a biological target. researchgate.netsapub.org The relative stability of these conformations is crucial for designing analogues with optimized target engagement.

Fluoro-Substituted Cyclohexyl Analogues

Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding interactions. Introducing fluorine atoms onto the cyclohexyl ring of Ethyl 2-cyclohexylthiazole-4-carboxylate can lead to significant changes in its biological profile. The position and number of fluorine substituents can alter the electronic properties of the cyclohexyl ring and influence its preferred conformation. These modifications can lead to enhanced binding affinity and improved pharmacokinetic properties.

Influence of the Carboxylate/Carboxamide Group on Target Interactions

The ethyl carboxylate group at the 4-position of the thiazole ring is a key functional group that often participates in crucial binding interactions with biological targets, typically through hydrogen bonding. tandfonline.com The conversion of this ester to a carboxamide introduces a hydrogen bond donor (the N-H group) and can significantly alter the molecule's interaction profile. acs.orgnih.gov The substituents on the amide nitrogen (R in -C(O)NHR or -C(O)NR2) can be varied to explore different steric and electronic effects, potentially leading to improved potency and selectivity. tandfonline.comresearchgate.net The choice between an ester and an amide, and the nature of the amide substitution, are critical considerations in the design of new analogues. nih.gov

Table 1: Comparison of Functional Group Properties

| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Lipophilicity Contribution |

|---|---|---|---|

| Ethyl Carboxylate | No | Yes | Moderate |

| Primary Carboxamide | Yes | Yes | Lower |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net For this compound and its analogues, QSAR models can be developed to predict the bioactivity of novel derivatives before their synthesis. nih.govresearchgate.net These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors that encode the structural features of the molecules. nih.govnih.gov

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Distribution of electrons |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP, Molar refractivity | Lipophilicity and partitioning behavior |

| Topological | Connectivity indices | Atomic arrangement and branching |

Once a statistically robust and predictive QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.govresearchgate.net This approach accelerates the drug discovery process by focusing resources on the most promising candidates.

Biological Mechanisms of Action

Enzyme-Targeted Investigations

The thiazole (B1198619) moiety is a key structural element in a multitude of enzyme inhibitors. Its ability to participate in hydrogen bonding, hydrophobic, and electrostatic interactions makes it an effective scaffold for designing molecules that can fit into the active sites of various enzymes, disrupting their catalytic function.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibition Mechanisms

The Hepatitis C Virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral drug development nih.gov. This enzyme is responsible for processing the viral polyprotein into mature, functional proteins nih.gov. Inhibition of NS3/4A protease blocks the viral life cycle. A rational drug design approach has led to potent, orally bioavailable inhibitors that target the highly conserved active site of the enzyme nih.gov.

While many clinically developed inhibitors are peptidomimetic, the search for novel scaffolds has included various heterocyclic structures. Studies have identified that certain carboxamide analogues can inhibit HCV NS3/4A protease with IC50 values in the low micromolar range chinaphar.com. For instance, compounds like boceprevir and telaprevir, which are α-ketoamide protease inhibitors, have been shown to covalently bind to the catalytic Cys145 residue in the active site of the related SARS-CoV-2 main protease, highlighting the reactivity of such scaffolds nih.gov. Although specific studies on Ethyl 2-cyclohexylthiazole-4-carboxylate are not prominent, the established role of carboxamide-containing compounds as protease inhibitors suggests a potential mechanism for this class of molecules chinaphar.com.

Table 1: Activity of Representative Carboxamide Analogues against HCV

| Compound | Target | Activity (IC50) | Assay Type |

|---|---|---|---|

| HZ-1157 | HCV NS3/4A Protease | 1.0 µM | Enzyme Inhibition |

| HZ-1157 | HCV Infection | 0.82 µM | In Vitro Cell-based |

| LZ-110618-6 | HCV NS3/4A Protease | 0.68 µM | Enzyme Inhibition |

| LZ-110618-6 | HCV Infection | 0.11 µM | In Vitro Cell-based |

Data sourced from a study on novel anti-HCV compounds, demonstrating the potential of carboxamide structures as protease inhibitors chinaphar.com.

P-glycoprotein (P-gp) ATPase Modulation and Drug Efflux Interference

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling a wide variety of chemotherapy drugs from cells, a process powered by ATP hydrolysis nih.gov. Modulators of P-gp can restore the efficacy of anticancer drugs. The rate of ATP hydrolysis by P-gp is a key indicator of its transport activity nih.gov. Thiazole derivatives have been investigated as P-gp modulators. These compounds can interfere with the ATPase activity of P-gp, thereby inhibiting its drug efflux function nih.govresearchgate.net. The mechanism often involves the modulator binding to the transporter, which affects the conformational changes necessary for the transport cycle and its coupling to ATP hydrolysis nih.govresearchgate.net.

Pim Kinase Inhibition in Cellular Regulatory Pathways

Pim kinases are a family of serine/threonine kinases (Pim1, Pim2, and Pim3) that are overexpressed in various cancers, including prostate and breast cancer nih.gov. They play a crucial role in regulating cell cycle progression, apoptosis, and cell proliferation, making them attractive targets for cancer therapy nih.gov. The thiazole scaffold has been successfully incorporated into potent Pim kinase inhibitors nih.govnih.govgoogle.com. Bis-thiazole derivatives, designed based on the Pim1 pharmacophore model, have shown significant inhibitory activity. These compounds typically occupy the ATP-binding pocket of the kinase, interfering with the transfer of phosphate to substrate proteins and thereby blocking downstream signaling pathways that promote cancer cell survival.

Table 2: Pim1 Kinase Inhibitory Activity of Bis-Thiazole Derivatives

| Compound | Pim1 Kinase IC50 (µM) | Reference Compound (Staurosporine) IC50 (µM) |

|---|---|---|

| Derivative 3b | 0.32 µM | 0.36 µM |

| Derivative 8b | 0.24 µM | 0.36 µM |

Data from a study on bis-thiazole derivatives as preferential Pim1 kinase inhibitors nih.gov.

Interactions with Microbial Enzymatic Targets (e.g., DNA Gyrase, DNA Topoisomerase, Ergosterol)

The thiazole ring is a cornerstone in the development of antimicrobial agents, targeting enzymes unique to bacteria and fungi.

DNA Gyrase and Topoisomerase Inhibition : Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology, making them validated targets for antibiotics nih.govresearchgate.net. Thiazole-containing compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been developed as potent inhibitors of the ATPase domain (GyrB/ParE subunits) of these enzymes nih.govu-szeged.huhelsinki.fi. By binding to the ATP-binding site, these inhibitors prevent the conformational changes required for DNA supercoiling and decatenation, leading to the inhibition of DNA replication and bacterial cell death nih.gov. Some thiazole derivatives have demonstrated nanomolar inhibitory concentrations (IC50) against E. coli and S. aureus DNA gyrase nih.govu-szeged.hu.

Ergosterol Biosynthesis Inhibition : Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis pathway is a primary target for antifungal drugs nih.gov. Thiazole derivatives have been shown to possess potent antifungal activity, with a proposed mechanism involving the disruption of the fungal cell membrane or wall nih.gov. This can occur through the inhibition of key enzymes in the ergosterol biosynthesis pathway frontiersin.orgnih.gov. By depleting ergosterol and causing the accumulation of toxic sterol intermediates, these compounds compromise membrane integrity, leading to fungal cell death frontiersin.org. Studies have reported very low minimum inhibitory concentrations (MIC) for novel thiazole derivatives against clinical isolates of Candida albicans nih.gov.

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Target Enzyme | Organism | Observed Activity |

|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | DNA Gyrase / Topoisomerase IV | E. coli, S. aureus | IC50 values in the nanomolar range nih.govu-szeged.hu |

| Morpholine-based thiazoles | DNA Gyrase | S. aureus, E. coli | MIC values of 12.5 µg/ml (equal to ciprofloxacin) als-journal.com |

| Thiazoles with cyclopropane system | Ergosterol Biosynthesis Pathway (putative) | C. albicans | MIC values ranging from 0.008–7.81 µg/mL nih.gov |

Thiazole Derivatives as Inhibitors of Specific Metabolic Enzymes (e.g., Thymidylate Synthase, IMP Dehydrogenase, Phosphofructokinase)

Thiazole-based compounds also target key enzymes in metabolic pathways that are critical for cell proliferation, particularly in cancer.

Thymidylate Synthase (TS) Inhibition : Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS is a well-established strategy in cancer chemotherapy nih.gov. Hybrids of thiazolidinedione and 1,3,4-oxadiazole have been synthesized as TS inhibitors, demonstrating potent antiproliferative activity against cancer cell lines nih.gov.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition : IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. The thiazole nucleoside tiazofurin is an anticancer agent that, once inside the cell, is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD) nih.govnih.gov. TAD is a potent inhibitor of IMPDH, leading to the depletion of GTP pools and halting DNA and RNA synthesis nih.govnih.gov.

Phosphofructokinase (PFK) Inhibition : While not directly involving thiazoles in the available literature, the principle of targeting key glycolytic enzymes like PFK with heterocyclic small molecules is an active area of research. Given the structural versatility of the thiazole nucleus, its potential as a scaffold for developing inhibitors of metabolic enzymes like PFK remains an area for future exploration.

Cellular and Molecular Pathway Analysis

The inhibition of specific enzymes by thiazole derivatives triggers broader effects on cellular and molecular pathways. For instance, targeting enzymes involved in DNA synthesis and maintenance (DNA gyrase, topoisomerase, TS, IMPDH) ultimately leads to cell cycle arrest and apoptosis nih.gov. Similarly, inhibiting signaling proteins like Pim kinase disrupts pro-survival pathways, also culminating in programmed cell death nih.gov.

Interestingly, a direct effect on gene expression has been demonstrated for a compound structurally related to the subject of this article. A study identified ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate , termed O4I2, as a potent small-molecule inducer of Octamer-binding transcription factor 4 (Oct3/4) expression nih.gov. Oct3/4 is a master regulator of pluripotency in embryonic stem cells nih.gov. The ability of a thiazole-4-carboxylate derivative to enforce the expression of such a critical transcription factor demonstrates a mechanism of action that extends beyond direct enzyme inhibition to the modulation of fundamental cellular regulatory networks. This finding suggests that compounds like this compound could potentially influence cellular differentiation and identity by altering gene expression programs nih.gov.

of this compound: An Overview of Current Research

Currently, there is a notable absence of published scientific literature detailing the specific biological mechanisms of action for the chemical compound this compound. While the broader class of thiazole derivatives has been the subject of extensive research in medicinal chemistry, leading to the discovery of various compounds with significant biological activities, this particular molecule has not been a specific focus of studies on cell proliferation, apoptosis, or drug resistance.

Thiazole-containing compounds are recognized for their diverse pharmacological potential, including anticancer properties. Research into various substituted thiazole derivatives has revealed that modifications to the core thiazole ring structure can lead to compounds that modulate critical cellular processes. However, it is crucial to note that the biological effects of these derivatives are highly specific to their individual molecular structures.

General research on other thiazole derivatives has indicated potential for:

Modulation of Cell Proliferation and Cell Cycle Regulation: Certain thiazole compounds have been shown to interfere with the cell cycle, a series of events that take place in a cell as it grows and divides. By arresting the cell cycle at specific phases, these compounds can inhibit the proliferation of cancer cells.

Induction or Inhibition of Apoptotic Pathways: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Some thiazole derivatives have been found to induce apoptosis in cancer cells, thereby contributing to their anticancer effects.

Mechanisms of Reversal of Drug Resistance: Drug resistance is a significant challenge in cancer therapy. While some chemical agents are being investigated for their ability to reverse resistance to drugs like paclitaxel, there is no available data to suggest that this compound is involved in such mechanisms.

It is imperative to underscore that the aforementioned activities are characteristic of other compounds within the broader thiazole family and cannot be attributed to this compound without direct experimental evidence. The specific effects of the cyclohexyl group at the 2-position and the ethyl carboxylate group at the 4-position on the thiazole ring would need to be investigated through dedicated biological assays to determine its unique pharmacological profile.

Future research, including in vitro and in vivo studies, would be necessary to elucidate whether this compound possesses any of the biological activities seen in other thiazole derivatives and to understand its specific mechanisms of action, if any, on cellular processes related to cancer. Until such studies are conducted and published, any discussion of its biological effects would be purely speculative.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Ligand-Receptor Binding Modes and Affinities

No specific molecular docking studies detailing the binding modes and affinities of Ethyl 2-cyclohexylthiazole-4-carboxylate with any biological receptor have been identified in the reviewed literature. Such studies, if performed, would provide valuable insights into the potential biological targets of this compound and could predict its binding affinity, often expressed as a binding energy or inhibition constant (Ki). For related thiazole (B1198619) compounds, docking studies have been used to predict interactions with various enzymes and receptors, suggesting potential therapeutic applications. nih.govnih.govresearchgate.netnih.govbrieflands.com

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

A detailed analysis of the key intermolecular interactions of this compound with a specific receptor is not available. A hypothetical analysis would involve identifying the specific amino acid residues in a receptor's active site that interact with the compound. These interactions would likely include:

Hydrogen Bonding: The ester group and the nitrogen and sulfur atoms in the thiazole ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The cyclohexyl and ethyl groups would be expected to form hydrophobic interactions with nonpolar residues of a binding pocket.

π-Stacking: While the thiazole ring is aromatic, significant π-stacking interactions would depend on the presence of aromatic residues in the receptor's binding site.

Studies on similar molecules have utilized techniques like Hirshfeld surface analysis to explore non-covalent interactions that are crucial for crystal packing. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

There are no published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time. For this compound, MD simulations could be used to:

Explore its conformational landscape to identify low-energy and biologically relevant shapes.

Assess the stability of a potential ligand-receptor complex, providing insights into the durability of the binding interactions over time.

Calculate binding free energies, which offer a more rigorous prediction of binding affinity than docking scores alone.

MD simulations have been effectively used to evaluate the stability of protein-ligand complexes for other heterocyclic compounds. nih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules.

Electronic Structure Characterization and Reactivity Prediction

Specific quantum chemical calculations characterizing the electronic structure and predicting the reactivity of this compound are not found in the current body of scientific literature. Such calculations would typically involve:

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and intramolecular interactions.

DFT methods have been applied to other thiazole derivatives to study their electronic structure and properties. nih.govresearchgate.netresearchgate.net A relativistic two-component density functional study has been conducted on a related compound, ethyl 2-(2-Iodobenzylidenehydrazinyl)thiazole-4-carboxylate. dntb.gov.ua

Analysis of Polymorphic Forms and Their Energetic Landscapes

No studies on the polymorphism of this compound have been reported. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. An analysis in this area would involve:

Computational Crystal Structure Prediction: Searching for and ranking the stability of different possible crystal packing arrangements.

Lattice Energy Calculations: Quantifying the energetic differences between predicted polymorphs.

Research on the polymorphism of metal complexes involving thiazole-4-carboxylic acid has been conducted, highlighting the influence of solvent composition and temperature on the formation of different polymorphic forms. researchgate.net

Preclinical in Vitro Research Models

Biochemical Assays for Target Engagement and Enzyme Activity Quantification

There is a lack of published data on the use of Ethyl 2-cyclohexylthiazole-4-carboxylate in biochemical assays. Such assays are critical for determining if a compound directly interacts with its intended molecular target (target engagement) and for quantifying its effect on enzyme activity. discoverx.com No studies describing the specific molecular targets of this compound or its enzymatic inhibition or activation properties are available.

Advanced Organotypic and Microphysiological Systems (MPS)

Advanced in vitro models that better replicate human physiology, such as organ-on-a-chip and 3D cell cultures, are transforming preclinical research. nih.gov However, there is no information available on the evaluation of this compound in these systems.

Organ-on-a-Chip (OOC) Platforms for Simulating Tissue Microenvironments

Organ-on-a-chip (OOC) or microphysiological systems (MPS) are microfluidic devices that model the structure and function of human organs. nih.gov A thorough search of scientific databases reveals no studies where this compound has been tested or utilized in an OOC platform.

3D Cell Culture Models for Replicating In Vivo Cellular Complexity

Three-dimensional (3D) cell culture models offer a more physiologically relevant environment compared to traditional 2D cultures by allowing cells to interact in a spatial manner that mimics native tissue. nih.govnih.gov Despite the advantages of these models in drug discovery, there is no literature available that describes the use of this compound in any 3D cell culture system.

Analytical Methodologies for Chemical Characterization and Research Applications

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of "Ethyl 2-cyclohexylthiazole-4-carboxylate." These methods provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For "this compound," various NMR techniques are employed to assign proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons and their chemical environments. The spectrum of "this compound" would be expected to show distinct signals for the protons on the ethyl group, the cyclohexyl ring, and the thiazole (B1198619) ring.

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, allowing for the identification of carbons in the cyclohexyl ring, the thiazole ring, the ester carbonyl group, and the ethyl group. organicchemistrydata.orgoregonstate.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This would be used to map the connections between protons within the cyclohexyl ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This experiment is essential for assigning the carbon signal corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the cyclohexyl ring to the thiazole ring and the ethyl ester group to the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule. princeton.edu

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Number and environment of protons | Identifies protons on the ethyl, cyclohexyl, and thiazole moieties. |

|

Expected signals would include a triplet and quartet for the ethyl group, multiple signals in the aliphatic region for the cyclohexyl protons, and a singlet for the thiazole proton. | ||

| ¹³C NMR | Number and environment of carbons | Identifies carbons of the ethyl ester, cyclohexyl, and thiazole rings. organicchemistrydata.orgoregonstate.edu |

|

Characteristic signals would appear for the carbonyl carbon of the ester, aromatic carbons of the thiazole ring, and aliphatic carbons of the cyclohexyl and ethyl groups. | ||

| COSY | ¹H-¹H correlations (through-bond coupling) | Establishes proton connectivity within the cyclohexyl and ethyl groups. sdsu.edu |

|

Cross-peaks would confirm the -CH2-CH3 linkage of the ethyl group and the adjacencies of protons on the cyclohexyl ring. | ||

| HSQC | Direct ¹H-¹³C correlations | Assigns specific protons to their directly attached carbons. sdsu.edu |

|

Provides a direct link between the proton and carbon skeletons of the molecule. | ||

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments and identifies quaternary carbons. youtube.comsdsu.edu |

|

Crucial for confirming the attachment of the cyclohexyl group to C2 of the thiazole and the ethyl carboxylate group to C4. | ||

| NOESY | ¹H-¹H correlations (through-space proximity) | Determines stereochemistry and conformation. princeton.edu |

|

Can reveal the spatial relationship between the cyclohexyl and thiazole rings. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

A strong absorption band around 1700-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. libretexts.org

Absorptions in the range of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and ethyl groups.

C-O single bond stretching vibrations for the ester group, which are typically found in the 1000-1300 cm⁻¹ region. libretexts.org

Vibrations associated with the C=N and C=C bonds within the thiazole ring, which would appear in the fingerprint region (below 1600 cm⁻¹).

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Ester (C=O) | 1700 - 1740 | Stretching |

| Alkyl (C-H) | 2850 - 3000 | Stretching |

| Ester (C-O) | 1000 - 1300 | Stretching |

| Thiazole Ring (C=N, C=C) | ~1400 - 1600 | Stretching |

Mass Spectrometry (MS, LC-MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and for confirming the identity of a synthesized compound.

Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used in LC-MS that allows for the analysis of relatively polar and thermally labile molecules without significant fragmentation. ekb.eg

The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, common fragmentation pathways might include the loss of the ethoxy group (-OCH₂CH₃) from the ester, or cleavage of the cyclohexyl ring.

| Technique | Information Provided |

|---|---|

| MS | Molecular weight and fragmentation pattern. |

| HRMS | Precise molecular weight and elemental formula. |

| LC-MS | Separation and identification of compounds in a mixture. nih.gov |

| ESI-MS | Soft ionization for molecular weight determination of polar molecules. ekb.eg |

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to assess the purity of the product. globalresearchonline.netrjpbcs.com In the synthesis of "this compound," TLC would be used to determine when the starting materials have been consumed and the product has formed. By comparing the Rƒ value (retention factor) of the product spot to that of the starting materials and any potential byproducts, the progress of the reaction can be followed. TLC is also used to determine the appropriate solvent system for purification by column chromatography. globalresearchonline.net

Column Chromatography and Flash Chromatography for Compound Purification

Column chromatography is a widely used method for purifying chemical compounds from a mixture. rsc.org In this technique, the mixture is applied to the top of a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Flash chromatography is a modification of column chromatography that uses pressure to speed up the flow of the solvent, resulting in a faster and more efficient separation. rsc.org This technique is commonly used to purify multigram quantities of "this compound" after its synthesis.

| Technique | Purpose | Principle |

|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. globalresearchonline.net | Separation based on differential partitioning between a planar stationary phase and a mobile phase. |

| Column/Flash Chromatography | Compound purification. rsc.org | Separation based on differential adsorption to a packed stationary phase as a mobile phase flows through. |

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Determination and Chiral Separation

No specific HPLC or UPLC methods for the purity determination or potential chiral separation of this compound have been published. While HPLC is a standard technique for assessing the purity of pharmaceutical and chemical compounds, and various chiral stationary phases are available for separating enantiomers, no application of these methods to the target compound has been documented. nih.govsigmaaldrich.comresearchgate.net

X-ray Diffraction (XRD) Studies

Information regarding the crystal structure of this compound is not available in the reviewed scientific literature.

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Elucidation

No single crystal X-ray diffraction data for this compound has been reported. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and conformation. nih.govnih.gov Although crystal structures for other thiazole derivatives have been solved, this information is not applicable to the specific title compound. core.ac.ukuq.edu.au

Powder X-ray Diffraction for Polymorphic Form Identification and Phase Purity

There are no published powder X-ray diffraction (PXRD) patterns for this compound. PXRD is a critical tool for identifying different crystalline forms (polymorphs) of a compound and for assessing the phase purity of a bulk sample. Without experimental data, no information on the solid-state forms of this compound can be provided.

Elemental Analysis for Stoichiometric Composition Confirmation

Specific elemental analysis data for this compound, which would confirm its stoichiometric composition (C12H17NO2S), has not been found in the public domain. This technique is fundamental for verifying the empirical formula of a synthesized compound by measuring the percentage composition of its constituent elements. While elemental analysis data is available for other, different thiazole compounds, none corresponds to the target molecule. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-cyclohexylthiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of thiazole-carboxylate derivatives typically involves cyclocondensation of thioamides with α-haloketones or multicomponent reactions. For example, analogous compounds like Ethyl 2-aminothiazole-4-carboxylate are synthesized via Hantzsch thiazole synthesis using ethyl bromopyruvate and thiourea derivatives under reflux in ethanol . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of cyclohexylthioamide to ethyl bromopyruvate), temperature (70–80°C), and catalysts (e.g., triethylamine for deprotonation). Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodology :

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. For thiazole derivatives, expect signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), and cyclohexyl protons (δ 1.2–2.0 ppm). The thiazole C4-carboxylate appears at ~165 ppm in C NMR .

- IR : Carboxylate C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

- MS : Molecular ion peak ([M+H]⁺) and fragmentation patterns to verify structure .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For thiazole derivatives, the C5 position is often reactive due to electron-withdrawing carboxylate groups. Solvent effects (PCM model) and global reactivity descriptors (electronegativity, hardness) guide synthetic modifications . Software like Gaussian or ORCA is used, with validation via experimental Hammett constants or reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data for thiazole-carboxylate derivatives across different assay systems?

- Methodology :

- Assay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle). Replicate experiments (n ≥ 3) to assess statistical significance.

- SAR analysis : Compare this compound with analogs (e.g., ethyl 2-phenylthiazole-4-carboxylate) to identify structural determinants of activity. For example, cyclohexyl groups may enhance lipophilicity, altering membrane permeability .

- Targeted assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to enzymes (e.g., kinases) implicated in bioactivity .

Q. How can reaction mechanisms for functionalization at the thiazole C5 position be elucidated using kinetic and isotopic labeling studies?

- Methodology :

- Kinetic profiling : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps. For electrophilic substitution, a linear free-energy relationship (Hammett plot) using para-substituted aryl derivatives can reveal mechanistic pathways .

- Isotopic labeling : Introduce O or C at the carboxylate group to track retention or exchange during hydrolysis. LC-MS or NMR isotopomer analysis confirms intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.